molecular formula C10H9F3N2 B1481934 5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2098006-01-8

5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1481934
CAS No.: 2098006-01-8
M. Wt: 214.19 g/mol
InChI Key: TULKVHFJWZEACU-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. This specific compound features a cyclopropyl group, a prop-2-yn-1-yl group, and a trifluoromethyl group attached to the pyrazole ring, making it a unique and versatile molecule in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available pyrazole derivatives.

  • Cyclopropylation: The pyrazole ring is subjected to cyclopropylation using cyclopropyl bromide or cyclopropyl chloride in the presence of a strong base such as potassium tert-butoxide.

  • Alkylation: The cyclopropylated pyrazole undergoes alkylation with propargyl bromide or propargyl chloride to introduce the prop-2-yn-1-yl group.

  • Trifluoromethylation: The final step involves trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification is typically achieved through recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, facilitated by strong nucleophiles like sodium azide or potassium cyanide.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

  • Substitution: Sodium azide, potassium cyanide, dimethylformamide.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Amines, alcohols, or aldehydes.

  • Substitution: Azides, nitriles, or halides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of certain bacteria and fungi.

Medicine: The compound has been investigated for its potential therapeutic applications. It has shown activity in modulating enzyme activity and could be developed into drugs targeting specific diseases.

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it valuable in the production of a wide range of products.

Mechanism of Action

The mechanism by which 5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain enzymes or receptors. The exact mechanism may vary depending on the specific application, but it generally involves interactions with biological macromolecules, leading to modulation of their activity.

Comparison with Similar Compounds

  • 5-Cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole: This compound is structurally similar but features a thiophen-3-yl group instead of a trifluoromethyl group.

  • 5-Cyclopropyl-2-imino-3-methyl-5-(3-(5-(prop-1-yn-1-yl)pyridin-3-yl)phenyl)imidazolidin-4-one: Another pyrazole derivative with a different substituent pattern.

Uniqueness: The presence of the trifluoromethyl group in 5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole enhances its chemical stability and biological activity compared to similar compounds. This group can significantly affect the compound's physical properties, such as boiling point and solubility, making it more suitable for certain applications.

Properties

IUPAC Name

5-cyclopropyl-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c1-2-5-15-8(7-3-4-7)6-9(14-15)10(11,12)13/h1,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULKVHFJWZEACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C(F)(F)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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